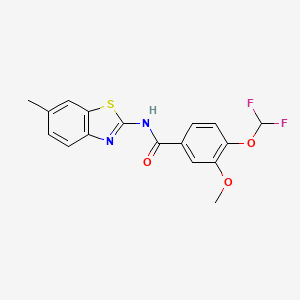![molecular formula C12H9ClF2N4S2 B10948322 (7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10948322.png)
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro(difluoro)methyl and methylthiophenyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the triazole ring, followed by the introduction of the thiadiazine ring, and finally, the addition of the chloro(difluoro)methyl and methylthiophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines with different substituents. Examples include:
- Compounds with different halogen substituents (e.g., fluoro, bromo).
- Compounds with different aromatic groups (e.g., phenyl, benzyl).
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties. For example, the presence of the chloro(difluoro)methyl group may enhance its reactivity in certain chemical reactions, while the methylthiophenyl group may contribute to its biological activity.
Properties
Molecular Formula |
C12H9ClF2N4S2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[(5-methylthiophen-2-yl)methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H9ClF2N4S2/c1-6-3-4-8(20-6)5-9-7(2)18-19-10(12(13,14)15)16-17-11(19)21-9/h3-5H,1-2H3/b9-5- |
InChI Key |
OZPCNAIPFXKTKU-UITAMQMPSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)(F)Cl)C |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NN3C(=NN=C3S2)C(F)(F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Difluorophenyl (9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether](/img/structure/B10948241.png)
![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10948249.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10948252.png)
![1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948253.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10948256.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10948259.png)
![6-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948268.png)
![7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10948269.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B10948277.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10948285.png)
![N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948300.png)
![ethyl (2E)-2-[4-(benzyloxy)benzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948315.png)
![13-(difluoromethyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10948318.png)
